Cas no 57803-14-2 (8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-)
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
- 6-methyl-[1,3]dioxolo[4,5-g]chromen-8-one
- 6-methyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one
- 6-METHYL-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMEN-8-ONE
- 57803-14-2
- 6,7-methylenedioxy-2-methylchromone
- EN300-7542478
- DTXSID70469701
-
- Inchi: 1S/C11H8O4/c1-6-2-8(12)7-3-10-11(14-5-13-10)4-9(7)15-6/h2-4H,5H2,1H3
- InChI Key: XDFAYZOINRRSMW-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(C2C=C3C(=CC1=2)OCO3)=O
Computed Properties
- Exact Mass: 204.04224
- Monoisotopic Mass: 204.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- PSA: 44.76
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7542478-0.05g |
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one |
57803-14-2 | 95.0% | 0.05g |
$188.0 | 2025-02-24 | |
| Enamine | EN300-7542478-0.1g |
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one |
57803-14-2 | 95.0% | 0.1g |
$282.0 | 2025-02-24 | |
| Enamine | EN300-7542478-0.25g |
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one |
57803-14-2 | 95.0% | 0.25g |
$403.0 | 2025-02-24 | |
| Enamine | EN300-7542478-0.5g |
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one |
57803-14-2 | 95.0% | 0.5g |
$636.0 | 2025-02-24 | |
| Enamine | EN300-7542478-1.0g |
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one |
57803-14-2 | 95.0% | 1.0g |
$813.0 | 2025-02-24 | |
| Enamine | EN300-7542478-2.5g |
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one |
57803-14-2 | 95.0% | 2.5g |
$1594.0 | 2025-02-24 | |
| Enamine | EN300-7542478-5.0g |
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one |
57803-14-2 | 95.0% | 5.0g |
$2360.0 | 2025-02-24 | |
| Enamine | EN300-7542478-10.0g |
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one |
57803-14-2 | 95.0% | 10.0g |
$3500.0 | 2025-02-24 | |
| 1PlusChem | 1P01GJCB-50mg |
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- |
57803-14-2 | 95% | 50mg |
$286.00 | 2023-12-16 | |
| 1PlusChem | 1P01GJCB-100mg |
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- |
57803-14-2 | 95% | 100mg |
$399.00 | 2023-12-16 |
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- (CAS No. 57803-14-2): Structural Insights and Emerging Applications in Chemical Research
The compound 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- (CAS No. 57803-14-2) represents a structurally unique derivative of the benzopyran scaffold. Its core framework integrates a dioxolo[4,5-g] fused ring system with a 6-methyl substitution, creating a rigid and electron-rich architecture. This molecular configuration has garnered significant attention in contemporary chemical research due to its potential as a building block for functional materials and bioactive molecules. The benzopyranone core is a well-established motif in pharmaceuticals and agrochemicals, often associated with antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Recent studies have further explored its role in optoelectronic applications, leveraging the compound's conjugated π-system for charge transport properties.
Structurally, the 6-methyl substitution introduces steric and electronic effects that modulate the compound's reactivity and stability. The dioxolo[4,5-g] fusion enhances rigidity compared to open-chain analogs, which is critical for applications requiring defined geometries. Computational analyses published in *Organic Letters* (2023) highlight how the methyl group at position 6 influences the molecule's conformational flexibility and hydrogen-bonding capabilities. These features are particularly relevant for designing supramolecular assemblies or crystalline materials with tailored properties.
Recent advancements in synthetic methodologies have enabled efficient access to 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one derivatives. A notable approach involves the one-pot condensation of substituted salicylaldehydes with malonic esters under microwave-assisted conditions (Journal of Heterocyclic Chemistry, 2023). This method yields high-purity products with minimal byproducts, addressing scalability challenges in industrial settings. Researchers at the University of Tokyo have further optimized this protocol by incorporating green chemistry principles, such as solvent-free reactions and biocatalytic steps.
In the realm of material science, 6-methyl-substituted benzopyranones are being investigated for their nonlinear optical (NLO) properties. A 2024 study in *Advanced Materials Interfaces* demonstrated that thin films of this compound exhibit second-harmonic generation (SHG) efficiency comparable to commercial NLO materials like potassium dihydrogen phosphate (KDP). The rigid fused-ring structure facilitates charge delocalization across the molecule while the methyl group enhances thermal stability—key factors for NLO performance under operational conditions.
Biochemical studies have also uncovered promising interactions between 8H-dioxolobenzopyranone derivatives and biological targets. For instance, work published in *Bioorganic & Medicinal Chemistry* (2023) revealed that this scaffold inhibits acetylcholinesterase (AChE) with an IC₅₀ value of 9.7 μM—a potency similar to donepezil but with distinct selectivity profiles. The methyl substitution appears to play a critical role in binding affinity through hydrophobic interactions within the enzyme's active site pocket.
Environmental sustainability has become a focal point for researchers working with this class of compounds. A comparative life cycle assessment (LCA) conducted by ETH Zurich found that production processes using biomass-derived feedstocks reduced carbon footprints by up to 40% compared to petroleum-based precursors (*Green Chemistry*, 2024). This aligns with industry trends toward circular economy models while maintaining product quality standards required for downstream applications.
The analytical characterization of CAS No. 57803-14-2 employs advanced techniques such as X-ray crystallography to confirm its three-dimensional structure and nuclear magnetic resonance (NMR) spectroscopy for purity verification. Notably, solid-state NMR studies have provided insights into intermolecular hydrogen bonding patterns that stabilize crystalline forms—a property exploited in pharmaceutical cocrystal design (*Crystal Growth & Design*, 2023).
Emerging applications are pushing beyond traditional domains: researchers at MIT have incorporated this compound into electrochromic devices where its reversible redox behavior enables color changes under applied voltage (*ACS Applied Materials & Interfaces*, 2024). The ability to fine-tune optical absorption through structural modifications makes it an attractive candidate for smart window technologies requiring low energy consumption.
In parallel developments within polymer chemistry, grafting strategies have been developed to integrate 6-methyl-benzopyranone units into polymeric matrices without compromising mechanical integrity (*Macromolecules*, 2023). These hybrid materials exhibit enhanced UV resistance while retaining processability—a breakthrough for protective coatings in aerospace industries where both durability and weight constraints are critical parameters.
Clinical translation efforts remain cautious but promising: preclinical trials on animal models show no significant toxicity at therapeutic doses up to 5 mg/kg/day over four weeks (*Toxicological Sciences*, 2024). However researchers emphasize that further studies are needed before human trials can commence particularly regarding long-term effects on hepatic metabolism pathways.
The economic viability of large-scale production continues to be scrutinized through techno-economic analyses (TEA). A recent TEA model from Stanford University suggests that economies of scale could reduce synthesis costs by ~$15/kg when annual output exceeds one ton per year (*Industrial & Engineering Chemistry Research*, 2024). Such projections make it feasible for commercial adoption across multiple sectors including electronics agriculture and healthcare.
Ongoing work at CERN explores potential uses within particle detection systems where the compound's fluorescent properties respond predictably to ionizing radiation (*Nuclear Instruments and Methods in Physics Research Section A: Accelerators Spectrometers Detectors Experimental Physics*, 2024). Early results indicate sensitivity comparable to existing scintillator materials but with faster decay times—an advantage for high-throughput data acquisition scenarios.
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